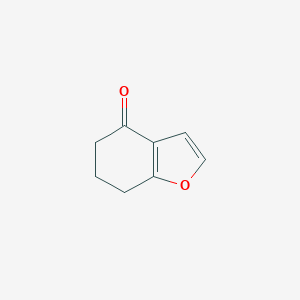

6,7-Dihydro-4(5H)-benzofuranone

概要

説明

6,7-Dihydro-4(5H)-benzofuranone (CAS: 16806-93-2) is a bicyclic lactone with the molecular formula C₈H₈O₂, featuring a fused furanone and cyclohexenone system. It serves as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. Key applications include:

- Synthesis of bioactive molecules: Used in the total synthesis of (+/-)-Millpuline B via Grignard reactions and asymmetric CBS reduction .

- Antimicrobial activity: Derivatives like arvoredol, a chlorinated polyketide containing the this compound moiety, inhibit Staphylococcus epidermidis biofilm formation and colorectal carcinoma HCT116 cell proliferation (IC₅₀: 7.9 µg/mL) .

- Structural studies: Crystallographic analyses confirm its bicyclic framework and reactivity in Michael addition reactions .

準備方法

Cyclocondensation of 1,3-Cyclohexanedione with Chloroacetaldehyde

The most widely reported method involves the cyclocondensation of 1,3-cyclohexanedione and chloroacetaldehyde under alkaline conditions. This one-pot reaction proceeds via a nucleophilic addition-cyclization mechanism, facilitated by a base such as sodium hydroxide and a catalytic amount of potassium iodide .

Reaction Conditions and Optimization

-

Starting Materials :

-

Solvent : Water (60 mL), enabling a homogeneous reaction mixture.

-

Temperature : Room temperature (20–25°C), with initial cooling in an ice bath to control exothermicity .

Mechanistic Insights

The reaction initiates with the deprotonation of 1,3-cyclohexanedione by NaOH, forming an enolate ion. Chloroacetaldehyde undergoes nucleophilic attack by the enolate, followed by intramolecular cyclization to form the benzofuranone ring. KI acts as a phase-transfer catalyst, enhancing the reactivity of chloroacetaldehyde .

Purification and Yield

Post-reaction acidification (pH = 4 with HCl) precipitates impurities, followed by extraction with petroleum ether (4 × 100 mL). The organic phase is washed with saturated brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield a pale yellow liquid. This method achieves an 82% yield (10.0 g) .

Alternative Synthesis via 5-Phenyl-1,3-Cyclohexanedione

For substituted derivatives, such as 6-phenyl-6,7-dihydro-4(5H)-benzofuranone, 5-phenyl-1,3-cyclohexanedione serves as the starting material. This method, adapted from Matsumoto and Watanabe, highlights the versatility of the core synthetic strategy .

Reaction Protocol

-

Starting Material : 5-Phenyl-1,3-cyclohexanedione (1.88 g in 9 mL aqueous solution).

-

Conditions : Dropwise addition of chloroacetaldehyde at pH 6–9, stirred overnight at room temperature .

-

Workup : Acidification (pH = 1) with HCl, extraction with ethyl acetate, and column chromatography (EtOAc/hexane/CHCl₃, 1:1:6) .

Comparative Analysis of Synthetic Methods

| Parameter | Method 1 (1,3-Cyclohexanedione) | Method 2 (5-Phenyl Derivative) |

|---|---|---|

| Starting Material Cost | Low (commercially abundant) | Moderate (specialized substrate) |

| Reaction Time | 12 hours | 16–24 hours |

| Yield | 82% | Not reported |

| Purification Complexity | Liquid-liquid extraction | Column chromatography |

| Scalability | High (demonstrated at 10 g scale) | Limited by chromatography |

Key Observations :

-

Method 1 is superior for large-scale synthesis due to simpler workup and higher yield .

-

Method 2 enables access to substituted derivatives but requires specialized starting materials .

Physicochemical Properties and Characterization

Post-synthesis characterization confirms the identity and purity of this compound:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈O₂ | |

| Molecular Weight | 136.15 g/mol | |

| Boiling Point | 115–118°C (16 mmHg) | |

| Melting Point | 30–34°C | |

| Solubility | Water, CH₂Cl₂, ether | |

| Refractive Index | 1.530–1.532 |

Industrial and Pharmacological Relevance

The compound’s synthesis is critical for producing pongamol analogs, which exhibit neuroprotective and anti-inflammatory activities . Industrial protocols prioritize cost-effectiveness, with water as the solvent and minimal chromatographic steps .

化学反応の分析

Types of Reactions

6,7-Dihydro-4(5H)-benzofuranone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-hydroxybenzofuranone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 4-hydroxy-6,7-dihydrobenzofuran using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the lactone ring is opened and substituted with different nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 4-Hydroxybenzofuranone

Reduction: 4-Hydroxy-6,7-dihydrobenzofuran

Substitution: Various substituted benzofuranones depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

6,7-Dihydro-4(5H)-benzofuranone is widely used as an intermediate in the synthesis of various complex organic molecules. It acts as a building block for:

- The total synthesis of curzerenone and epicurzerenone.

- Derivatives that exhibit significant biological activities, such as H+/K+-ATPase inhibitors.

Biological Activities

Research indicates that derivatives of this compound possess potential therapeutic properties:

- Antimicrobial Activity: Studies have shown that certain derivatives can inhibit the growth of various microorganisms.

- Anticancer Properties: Compounds derived from this benzofuranone exhibit antiproliferative effects against cancer cell lines.

- H+/K+-ATPase Inhibition: Some derivatives show promise as anti-ulcer agents due to their inhibitory effects on this enzyme.

Pharmaceutical Applications

The compound serves as a precursor in the synthesis of pharmaceutical agents. For instance:

- Derivatives synthesized from this compound are being explored for their potential use in treating gastric ulcers and other gastrointestinal disorders.

Industrial Uses

In addition to its applications in pharmaceuticals, this compound is utilized in:

- The production of agrochemicals.

- The development of dyestuffs, contributing to new materials and products in various industries.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various derivatives synthesized from this compound. The results indicated that specific modifications to the compound enhanced its efficacy against several cancer cell lines, demonstrating its potential as a lead compound for drug development.

Case Study 2: H+/K+-ATPase Inhibitors

Research focused on synthesizing oxime and oxime ether derivatives from this compound. These derivatives exhibited significant H+/K+-ATPase inhibitory activity, suggesting their potential role as anti-ulcer agents. The structure-activity relationship (SAR) studies highlighted how different substituents influenced their biological activity.

作用機序

The mechanism of action of 6,7-Dihydro-4(5H)-benzofuranone involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparative Analysis with Similar Compounds

The following table highlights structural, functional, and biological distinctions between 6,7-dihydro-4(5H)-benzofuranone and related compounds:

Structural and Functional Insights

- Substituent Effects: The introduction of hydroxy groups (e.g., 7-hydroxy noscapine) significantly enhances biological activity by improving molecular interactions with targets like tubulin . Bulkier substituents (e.g., isopropenyl in Epicurzerenone) increase lipophilicity, influencing pharmacokinetic properties .

- Synthetic Versatility: this compound undergoes Michael additions to form nitro-olefin adducts, enabling diverse derivatization . Derivatives with aryl and cyclohexylamino groups (e.g., 2-(cyclohexylamino)-6,7-dihydro-3-arylbenzofuran-4(5H)-ones) exhibit tunable solubility and reactivity .

Research Findings and Key Studies

- Crystallography: X-ray studies confirm the bicyclic lactone structure of this compound and its abnormal Michael adducts .

- Pharmacological Optimization: Modifications at position-7 of the benzofuranone ring in noscapine analogs enhance antitubulin activity, guiding rational drug design .

- Scalable Synthesis: Gram-scale synthesis of Millpuline B from this compound demonstrates industrial feasibility .

生物活性

Overview

6,7-Dihydro-4(5H)-benzofuranone (C8H8O2) is an organic compound classified as a lactone, specifically a cyclic ester. It has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive review of the biological activity of this compound, including its potential therapeutic applications, structure-activity relationships, and relevant case studies.

- Molecular Formula : C8H8O2

- Molecular Weight : 136.15 g/mol

- Melting Point : 30–34 °C

- Boiling Point : 115–118 °C (at 16 mmHg)

Antitumor Activity

This compound and its derivatives have been extensively studied for their anticancer properties. Research indicates that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines:

- In vitro Studies : A series of benzofuran derivatives demonstrated promising antitumor activity against human ovarian cancer cell lines. For instance, compounds synthesized via microwave-assisted methods showed IC50 values of 11 μM to 12 μM, indicating potent anticancer effects .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound 32 | A2780 (Ovarian) | 12 |

| Compound 33 | A2780 (Ovarian) | 11 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that benzofuran derivatives possess antibacterial and antifungal activities, making them potential candidates for new antibiotic agents .

Anti-inflammatory and Antioxidant Effects

Research highlights the anti-inflammatory properties of this compound derivatives. These compounds inhibit the production of pro-inflammatory cytokines and exhibit antioxidant activity, which is crucial in mitigating oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its chemical structure. Modifications at various positions on the benzofuran ring can enhance or diminish its biological efficacy:

- Substituents : The presence of specific functional groups at the C-2 position has been identified as critical for cytotoxic activity. For example, introducing halogen or alkyl groups can improve potency against cancer cells .

Case Studies

- Anticancer Efficacy : A study focused on the synthesis of novel benzofuran derivatives evaluated their effects on breast (MCF-7) and prostate (PC-3) cancer cell lines. The results indicated that certain derivatives exhibited enhanced antitumor activity compared to unsubstituted benzofuran rings .

- H+/K+-ATPase Inhibition : Several oxime and oxime ether derivatives derived from this compound demonstrated significant inhibition of H+/K+-ATPase, suggesting their potential as anti-ulcer agents.

Q & A

Q. Basic: What synthetic methodologies are commonly employed to prepare 6,7-Dihydro-4(5H)-benzofuranone derivatives in medicinal chemistry?

Answer:

The synthesis of benzofuranone derivatives often involves regioselective functionalization of the core scaffold. For example:

- Regioselective O-demethylation at position 7 of the benzofuranone ring (as in noscapine analogs) using reagents like boron tribromide (BBr₃) to yield hydroxy derivatives with enhanced biological activity .

- Knoevenagel condensation to modify the benzylidene moiety, enabling the introduction of diverse substituents while retaining the benzofuranone core .

- Two-step strategies involving dihydroxyacetophenone precursors followed by lithium borohydride reduction to synthesize hydroxybenzofuranones .

Key considerations: Reaction conditions (temperature, solvent polarity) and protecting groups are critical to avoid side reactions.

Q. Basic: How can NMR spectroscopy resolve structural ambiguities in hydroxy-substituted benzofuranones?

Answer:

1H and 13C NMR are pivotal for assigning substituent positions and confirming regiochemistry:

- Hydroxyl groups at positions 4, 5, 6, or 7 produce distinct splitting patterns. For example, 7-hydroxy derivatives exhibit downfield shifts (~δ 9–10 ppm) due to conjugation with the carbonyl group .

- Coupling constants (J values) between adjacent protons on the fused ring system help distinguish substitution patterns (e.g., J = 8–10 Hz for vicinal protons in dihydro derivatives) .

- Comparative analysis with literature data (e.g., from European Journal of Medicinal Chemistry) is essential for validation .

Q. Advanced: How do substituents at positions 4–7 of the benzofuranone ring influence UV-Vis spectral properties?

Answer:

Substituent position and electronic effects significantly alter λmax:

- Methoxy at position 5 : Red-shifts λmax by ~20 nm compared to position 4 due to inductive effects enhancing conjugation .

- Hydroxy at position 6 : Causes a blue shift (~40 nm) via electron donation, disrupting the π-system .

- Halogens at position 4 or 5 : Minimal shifts (≤10 nm) but increase molar absorptivity due to weak electron-withdrawing effects .

Methodological note: Solvent polarity must be standardized (e.g., acetonitrile at 29–44 μM) to isolate substituent effects .

Q. Advanced: What computational approaches model benzofuranone derivatives in protein binding sites?

Answer:

- Docking studies : Molecular docking (e.g., AutoDock Vina) positions 7-hydroxy-noscapine analogs in the colchicine binding site of tubulin, explaining enhanced antiproliferative activity .

- DFT calculations : Assess substituent effects on frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .

- MD simulations : Evaluate dynamic interactions (e.g., hydrogen bonding with amino acid residues) over nanosecond timescales .

Q. Safety: What protocols mitigate risks when handling this compound in laboratories?

Answer:

- Storage : Keep in a dry, cool environment (≤-20°C for sensitive analogs) and avoid heat/open flames .

- PPE : Use nitrile gloves, lab coats, and goggles. Work in a fume hood for volatile derivatives .

- First aid : For accidental exposure, rinse skin with water for 15 minutes; consult a physician if ingested .

Note: While not classified as hazardous, incomplete toxicity data warrant caution .

Q. Applied: How do benzofuranone-based antioxidants improve polymer stability?

Answer:

- Radical scavenging : Benzofuranone derivatives (e.g., 2,4,6-trihydroxy analogs) stabilize polymer chains by terminating peroxyl radicals via H-atom transfer .

- Synergistic effects : Blending with phenolic antioxidants (e.g., Irganox 1010) enhances melt flow stability in polypropylene by 30–50% .

- Thermal testing : Oxidation induction time (OIT) measured via DSC quantifies efficacy under accelerated aging conditions .

Q. Advanced: What role do benzofuranone radicals play in dynamic covalent chemistry?

Answer:

- Reversible dimerization : Benzofuranone radicals form C(sp³)-C(sp³) bonds (BDE = 23.6 kcal/mol) that dissociate under heat/light, enabling stimuli-responsive materials .

- Thermochromism : Dimers exhibit pale-blue coloration at room temperature, transitioning to colorless upon cooling (e.g., in toluene solutions) .

- Self-healing polymers : Radical-terminated polymers undergo recombination at fractured interfaces, restoring mechanical integrity .

特性

IUPAC Name |

6,7-dihydro-5H-1-benzofuran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWQOYPYNPSVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369932 | |

| Record name | 6,7-Dihydro-4(5H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16806-93-2 | |

| Record name | 6,7-Dihydro-4(5H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。